

Spectroscopic Elucidation of 4-(Pyridin-2-ylmethoxy)benzaldehyde: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 4-(Pyridin-2-ylmethoxy)benzaldehyde |
| Cat. No.: | B1594647 |

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Introduction

4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and utilize it effectively in subsequent reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(Pyridin-2-ylmethoxy)benzaldehyde**, grounded in fundamental principles and supported by comparative data from analogous structures.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of **4-(Pyridin-2-ylmethoxy)benzaldehyde**. The molecule consists of a benzaldehyde moiety linked to a pyridine ring through a methylene ether bridge. This structure gives rise to distinct spectroscopic signatures for each component.

- Molecular Formula: C₁₃H₁₁NO₂[1]
- Molecular Weight: 213.23 g/mol [1]

- Key Functional Groups:

- Aromatic aldehyde
- Aryl ether
- Pyridine ring

The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **4-(Pyridin-2-ylmethoxy)benzaldehyde** is predicted to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyridine rings, and the methylene protons of the ether linkage. The expected chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ^1H NMR Data

| Protons | Predicted | | | |
|-------------------------------|-------------------------------------|--------------------------|-------------|--|
| | Chemical Shift (δ , ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the carbonyl group.[3][4] |
| Pyridine-H (α to N) | 8.5 - 8.7 | Doublet (d) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |
| Benzaldehyde-H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |
| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of doublets (td) | 1H | The chemical shift is influenced by both the nitrogen atom and the adjacent protons. |

| | | | | |
|---|-----------|-------------|----|---|
| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet (d) | 1H | These protons are less deshielded than the α -proton. |
| Benzaldehyde-H (ortho to OCH_2) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are shielded by the electron-donating ether group. |
| Methylene-H (- OCH_2 -) | 5.2 - 5.4 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent oxygen atom and the pyridine ring. |

^{13}C NMR Spectroscopy: The Carbon Backbone

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

^{13}C NMR Data

Based on available data for **4-(Pyridin-2-ylmethoxy)benzaldehyde**, the following carbon signals are expected.[1]

| Carbon Atom | Chemical Shift (δ , ppm) | Rationale |
|---|----------------------------------|--|
| Aldehyde C=O | ~191 | The carbonyl carbon is highly deshielded due to the double bond to oxygen.[3][5] |
| Pyridine C (α to N) | ~157 | Carbons adjacent to the nitrogen in the pyridine ring are deshielded. |
| Benzaldehyde C (ipso to OCH_2) | ~163 | The carbon atom directly attached to the ether oxygen is deshielded. |
| Pyridine C (γ to N) | ~137 | |
| Benzaldehyde C (ipso to CHO) | ~131 | |
| Benzaldehyde C (ortho to CHO) | ~132 | |
| Benzaldehyde C (ortho to OCH_2) | ~115 | These carbons are shielded by the electron-donating ether group.[5] |
| Pyridine C (β to N) | ~123 | |
| Pyridine C (α' to N) | ~121 | |
| Methylene C (- OCH_2 -) | ~70 | The methylene carbon is deshielded by the adjacent oxygen atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode |
|------------------|--------------------------------|------------------|---|
| Aldehyde C-H | 2820-2850 and 2720-2750 | Weak to Medium | C-H Stretch (Fermi doublet)[6][7] |
| Aromatic C-H | 3000-3100 | Medium | C-H Stretch |
| Methylene C-H | 2850-2960 | Medium | C-H Stretch[6] |
| Aldehyde C=O | 1680-1710 | Strong | C=O Stretch[6][7] |
| Aromatic C=C | 1450-1600 | Medium to Strong | C=C Stretch[6][7] |
| Ether C-O | 1200-1250 and 1000-1050 | Strong | Asymmetric and Symmetric C-O Stretch[6] |

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the aldehyde.[7][8] The characteristic, though weaker, Fermi doublet for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is also a definitive feature for an aldehyde.[7]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of the compound.

For **4-(Pyridin-2-ylmethoxy)benzaldehyde**, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (213.23). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9][10]

Predicted Fragmentation Pattern

The fragmentation of **4-(Pyridin-2-ylmethoxy)benzaldehyde** is expected to be dominated by cleavage at the ether linkage.

| m/z | Fragment Ion | Description |
|-------|---|---|
| 213 | $[\text{C}_{13}\text{H}_{11}\text{NO}_2]^+$ | Molecular Ion (M^+) |
| 212 | $[\text{C}_{13}\text{H}_{10}\text{NO}_2]^+$ | $[\text{M}-\text{H}]^+$, common in aldehydes[11] |
| 184 | $[\text{C}_{12}\text{H}_{10}\text{NO}]^+$ | $[\text{M}-\text{CHO}]^+$, loss of the formyl radical[11] |
| 92/93 | $[\text{C}_5\text{H}_4\text{NCH}_2]^+ / [\text{C}_5\text{H}_4\text{NCH}_3]^+$ | Cleavage of the C-O bond, forming the pyridylmethyl cation or a rearranged ion. |
| 78 | $[\text{C}_5\text{H}_4\text{N}]^+$ | Pyridyl cation |

The fragmentation pattern of aromatic ethers often involves cleavage of the bond beta to the aromatic ring.[9][10]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Pyridin-2-ylmethoxy)benzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

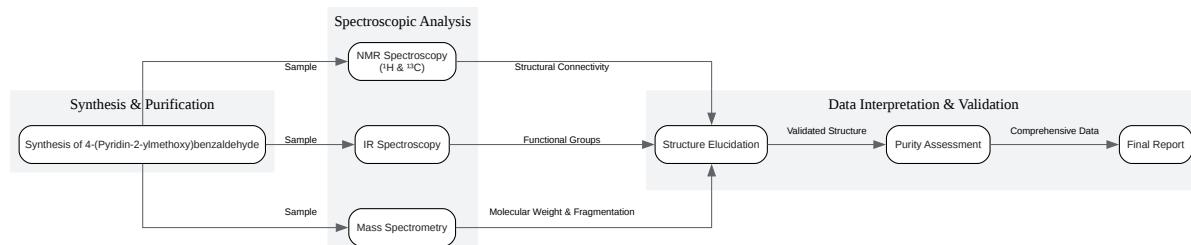
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-(Pyridin-2-ylmethoxy)benzaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of **4-(Pyridin-2-ylmethoxy)benzaldehyde**. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify this compound, verify its purity, and proceed with its application in their synthetic endeavors. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling them to interpret the spectroscopic data of this important chemical intermediate with a high degree of confidence.

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